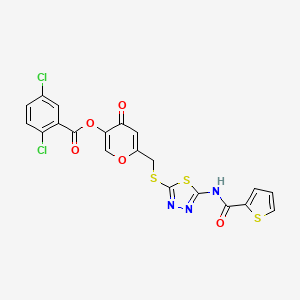
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, making it a versatile molecule with unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of thiophene-2-carboxylic acid and its conversion to thiophene-2-carboxamide.
Cyclization of thiophene-2-carboxamide with appropriate reagents to form 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole.
Introduction of the thio group via a nucleophilic substitution reaction to form the 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-yl thiomethyl derivative.
Synthesis of 4H-pyran-3-yl 2,5-dichlorobenzoate by esterification and introduction of the pyran ring.
Final coupling reaction to obtain the target compound, involving appropriate conditions such as temperature control and catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing each synthetic step for yield and purity. This may include:
Use of automated synthesis platforms for scalability.
Employment of high-throughput screening for reaction conditions.
Implementation of continuous flow synthesis to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized at the thiophene or thiadiazole rings.
Reduction: The nitro groups may be reduced to amines.
Substitution: Halogen groups may undergo nucleophilic substitution.
Coupling Reactions: Thiol groups can form disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like sodium iodide in acetone or DMF (dimethylformamide).
Coupling: DCC (dicyclohexylcarbodiimide) in organic solvents.
Major Products Formed
Oxidized derivatives with altered thiophene or thiadiazole rings.
Reduced amine derivatives.
Substituted products with new functional groups at halogen sites.
Coupled disulfide products.
Applications De Recherche Scientifique
This compound has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for creating complex molecular architectures.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for drug design, targeting specific enzymes or receptors due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is likely multifaceted, involving interactions with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, receptors in signal transduction pathways.
Pathways: May modulate pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar compounds with thiophene, thiadiazole, pyran, or benzoate groups have comparable chemical reactivity and biological activities.
Unique in its specific combination of functional groups, providing distinct reactivity and potential for selective targeting.
List of Similar Compounds
5-(thiophene-2-carboxamido)-1,3,4-thiadiazole derivatives.
4H-pyran derivatives with varying substituents.
Benzoate esters with different functional groups.
Overall, 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate stands out due to its intricate structure and versatile applications, making it a valuable compound in multiple fields of research.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5S3/c21-10-3-4-13(22)12(6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSSFZXZABVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)
![4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2437602.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)
![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
